1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid
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Overview
Description
The compound has a molecular formula of C12H10ClF3O2 and a molecular weight of 278.65 g/mol. It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours . After the reaction, the mixture is treated with ice water, and the pH is adjusted using a sodium hydroxide solution. The organic phase is then separated and distilled under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction:
Radical Reactions: The trifluoromethyl group plays a significant role in radical reactions, particularly in pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound is utilized in multiple scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine: The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds, making this compound a valuable intermediate in drug development.
Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid is primarily influenced by its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular pathways and targets, however, are not extensively detailed in the literature.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: This compound shares the trifluoromethyl and chloro substitutions on the phenyl ring but differs in its functional group, which is a boronic acid.
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarboxylic acid: This compound is similar in structure but lacks the chlorine substitution.
The uniqueness of this compound lies in its combination of the cyclobutane ring with the trifluoromethyl and chloro-substituted phenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H10ClF3O2 |
---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10ClF3O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18) |
InChI Key |
QHYOXNFWZUPLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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